![molecular formula C14H4Cl10O B14511635 1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] CAS No. 62584-51-4](/img/structure/B14511635.png)
1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] is a chemical compound with the molecular formula C14H6Cl10O. It is characterized by its high chlorine content and the presence of an ether linkage between two benzene rings. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] typically involves the chlorination of 1,1’-oxybis[2,3,5,6-tetrachlorobenzene] in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is usually carried out under controlled conditions to ensure complete chlorination and to avoid the formation of unwanted by-products .
Analyse Des Réactions Chimiques
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with and disrupt cellular processes, leading to its use as a biocide and in other applications where its reactivity is beneficial. The exact molecular pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene] can be compared with other similar compounds, such as:
1,1’-Oxybis[2,3,4,6-tetrabromobenzene]: This compound has bromine atoms instead of chlorine, leading to different reactivity and applications.
1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: This compound has a similar structure but lacks the ether linkage, resulting in different chemical properties.
Pentabromophenyl ether: This compound has a similar structure but with bromine atoms, leading to different uses and reactivity.
These comparisons highlight the unique properties of 1,1’-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene], particularly its stability and high chlorine content, which make it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
62584-51-4 |
|---|---|
Formule moléculaire |
C14H4Cl10O |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3-(chloromethyl)-6-[2,3,5,6-tetrachloro-4-(chloromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H4Cl10O/c15-1-3-5(17)9(21)13(10(22)6(3)18)25-14-11(23)7(19)4(2-16)8(20)12(14)24/h1-2H2 |
Clé InChI |
RPROVPOIFSZTGT-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)CCl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
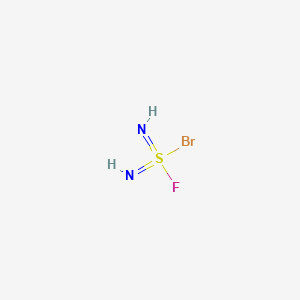

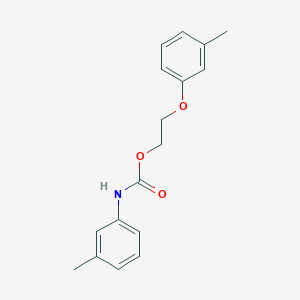
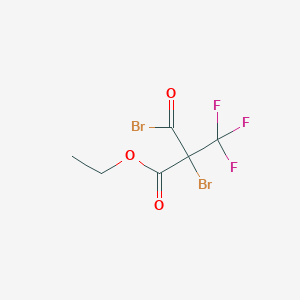
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
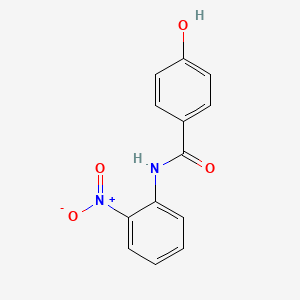
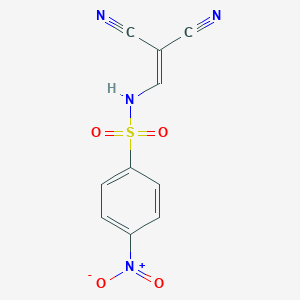
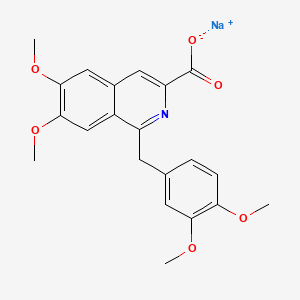
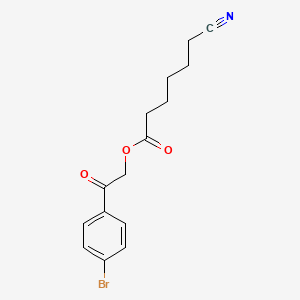
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
